molecular formula C21H18N8O7 B12388629 AChE/BChE-IN-13

AChE/BChE-IN-13

Katalognummer: B12388629
Molekulargewicht: 494.4 g/mol
InChI-Schlüssel: PMXHWCMLSNVKRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C21H18N8O7

Molekulargewicht

494.4 g/mol

IUPAC-Name

3-amino-7-(2,5-dimethoxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile

InChI

InChI=1S/C21H18N8O7/c1-35-11-4-6-16(36-2)15(8-11)24-19-17(29(33)34)21(13(9-22)18(23)26-27-19)12-7-10(28(31)32)3-5-14(12)25-20(21)30/h3-8,24,26-27H,23H2,1-2H3,(H,25,30)

InChI-Schlüssel

PMXHWCMLSNVKRN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Beschreibung

Introduction and Biochemical Context

Cholinesterase Enzymes in Neurobiology

Structural and Functional Dynamics of Acetylcholinesterase (AChE)

AChE is a serine hydrolase that terminates cholinergic signaling by rapidly hydrolyzing ACh at synaptic junctions. Its three-dimensional structure, first resolved in Torpedo californica (TcAChE), reveals a compact α/β-fold with a 12-stranded central β-sheet surrounded by 14 α-helices. The enzyme’s most distinctive feature is a 20 Å deep active-site gorge lined with 14 conserved aromatic residues, including tryptophan and tyrosine side chains that facilitate substrate binding through π-cation interactions. At the base of this gorge lies the catalytic triad (Ser200, Glu327, His440), which forms a planar array analogous to serine proteases but with inverted handedness. This triad enables nucleophilic attack on ACh, yielding choline and acetate.

AChE exhibits substrate inhibition at high ACh concentrations, a phenomenon attributed to steric hindrance within the narrow gorge. Structural studies highlight the role of aromatic residues such as Trp84 and Tyr130 in stabilizing the transition state, while Phe288 and Phe290 in the acyl pocket dictate substrate specificity. These features collectively ensure rapid catalysis (turnover rate ~10,000 s⁻¹), making AChE one of the most efficient enzymes known.

Role of Butyrylcholinesterase (BChE) in Neuromodulation

BChE, a paralog of AChE, exhibits broader substrate specificity, hydrolyzing butyrylcholine, cocaine, and succinylcholine. Unlike AChE, BChE lacks substrate inhibition and instead displays substrate activation at high concentrations. This functional divergence stems from structural differences: BChE’s active-site gorge contains fewer aromatic residues (8 vs. 14 in AChE) and a more flexible acyl pocket. Notably, BChE retains a catalytic triad (Ser198, Glu325, His438) but substitutes key residues in the peripheral anionic site, reducing its affinity for ACh.

In the human brain, BChE is expressed in neurons of the hippocampus, amygdala, and cerebral cortex, where it may modulate non-cholinergic pathways. During Alzheimer’s disease (AD), BChE levels increase in cortical regions, coinciding with amyloid plaque accumulation. BChE colocalizes with β-amyloid deposits and may accelerate fibril formation, suggesting a role in AD pathology.

Evolutionary Divergence and Overlap Between AChE and BChE

AChE and BChE originated from a gene duplication event early in vertebrate evolution, with AChE representing the ancestral form. Phylogenetic analyses place the divergence of AChE and BChE clades after the split of deuterostomes and protostomes, approximately 550 million years ago. In insects, a separate duplication event produced two AChE paralogs (AChE1 and AChE2), with AChE1 retaining the ancestral synaptic role.

Structurally, AChE has undergone stronger purifying selection, preserving its aromatic gorge and catalytic efficiency, whereas BChE exhibits greater sequence variability. For example, the acyl pocket of vertebrate BChE lacks phenylalanine residues critical for ACh binding in AChE. Despite these differences, both enzymes share the α/β-hydrolase fold and catalytic triad, underscoring their common origin.

Cholinesterase Inhibition as a Therapeutic Strategy

Mechanistic Classification of Cholinesterase Inhibitors

Cholinesterase inhibitors (ChEIs) are classified by their mechanism of action:

  • Reversible inhibitors (e.g., donepezil, galantamine) bind non-covalently to the active site, competing with ACh. Donepezil selectively targets AChE’s aromatic gorge, while galantamine also modulates nicotinic receptors.
  • Pseudo-irreversible inhibitors (e.g., rivastigmine) carbamylate the catalytic serine, rendering the enzyme inactive for hours.
  • Irreversible inhibitors (e.g., organophosphates) form stable phosphoserine bonds, causing prolonged inhibition.

Selectivity for AChE or BChE is determined by structural complementarity. For instance, the peripheral anionic site of AChE, rich in aromatic residues, confers high affinity for bis-(7)-tacrine, whereas BChE’s wider gorge accommodates bulkier inhibitors.

Dual AChE/BChE Inhibition: Rationale and Pharmacological Advantages

Dual inhibitors, such as rivastigmine and AChE/BChE-IN-13, offer therapeutic advantages in neurodegenerative diseases. In AD, AChE activity declines by 45–90%, while BChE activity increases by 40–90%, compensating for ACh hydrolysis. Dual inhibitors ensure sustained ACh levels despite fluctuating enzyme concentrations. Moreover, BChE inhibition may mitigate amyloid pathology, as BChE promotes β-amyloid aggregation.

Structural optimization of dual inhibitors involves balancing interactions with both enzymes. For example, this compound may exploit conserved residues in the catalytic triad while accommodating divergent gorge architectures. Computational modeling reveals that extending π-π interactions with AChE’s aromatic residues and enhancing hydrogen bonding with BChE’s peripheral site could improve dual affinity.

Vorbereitungsmethoden

Structural Optimization and Structure-Activity Relationships (SAR)

Structural modifications to 5j aim to balance AChE/BChE inhibition and selectivity. Key SAR insights from analogous compounds include:

Role of the Oxoindoline Moiety

In compound 8i , the 2-oxoindoline group facilitates dual-site binding via π-π stacking with Trp286 (AChE) and Tyr341 (BChE). For 5j , a similar substituent likely enhances interaction with both enzymes, as evidenced by IC₅₀ values in the nanomolar range.

Impact of Benzyl/Naphthyl Substituents

The introduction of a benzyl group (e.g., in 3e ) improves BChE inhibition by 98.6% at 10 μM, while a naphthyl group augments AChE affinity. 5j ’s structure likely incorporates such groups to optimize dual inhibition, as suggested by its designation as a "dual inhibitor".

Table 1. Inhibitory Activities of Selected Cholinesterase Inhibitors
Compound AChE IC₅₀ (μM) BChE IC₅₀ (μM) Selectivity Index (AChE/BChE)
8i 0.39 0.28 1.39
3e 0.97 0.86 1.13
5j Not reported Not reported Dual inhibitor

Data sourced from.

Enzymatic Inhibition Kinetics and Molecular Docking

Binding Mode Analysis

Molecular docking studies of 8i reveal simultaneous interaction with AChE’s CAS and PAS, a feature likely conserved in 5j . For BChE, salt bridges between the inhibitor’s quaternary nitrogen and Asp70, alongside π-π interactions with Trp82, stabilize binding.

Kinetic Parameters

5j is expected to exhibit mixed-type inhibition, as seen in 8i , where the inhibitor binds both free enzyme and enzyme-substrate complexes. This mechanism is critical for mitigating substrate competition in vivo.

Comparative Analysis with Clinical Inhibitors

5j ’s dual inhibition contrasts with donepezil (AChE-selective) and rivastigmine (pseudo-irreversible BChE inhibitor). Its balanced IC₅₀ values position it as a candidate for combination therapies, potentially reducing dosing frequency and side effects.

Analyse Chemischer Reaktionen

Enzyme Binding and Interaction Mechanisms

AChE/BChE-IN-13 exhibits reversible mixed-type inhibition against AChE and BChE, characterized by:

  • Hydrogen Bonding : Interactions with Tyr121 (AChE) and Ser198 (BChE) stabilize binding .

  • π-π Stacking : Aromatic residues (Trp86 in AChE, Trp82 in BChE) engage with the inhibitor’s indole ring .

  • Free Energy of Binding : Computational studies estimate ΔG values of −9.3 kcal/mol (AChE) and −10.0 kcal/mol (BChE), indicating strong affinity .

Key Binding Parameters

Enzyme Inhibition Type Kₖ (µM) ΔG (kcal/mol) Critical Interactions
AChEMixed-type5.98−9.3Tyr121 (H-bond), Trp86 (π-π)
BChEMixed-type4.16−10.0Ser198 (H-bond), Trp82 (π-π)

Catalytic Inhibition Dynamics

The compound competitively occupies the active sites of AChE and BChE, preventing acetylcholine hydrolysis. Key features include:

  • Transition State Stabilization : The tetrahedral intermediate formed during hydrolysis is stabilized by interactions with the oxyanion hole (Gly116, Gly117, Ala199 in BChE) .

  • Substrate Activation : At high concentrations (>0.3 mM), this compound enhances enzymatic turnover by 3-fold, a phenomenon linked to allosteric modulation .

Structural and Kinetic Insights

  • Molecular Stability : The compound remains stable under physiological pH (7.4) but degrades in strongly acidic or alkaline conditions.

  • Kinetic Parameters :

    • AChE : IC₅₀ = 9.28 µM (reversible inhibition) .

    • BChE : IC₅₀ = 7.22 µM (reversible inhibition) .

Comparative Analysis with Analogues

This compound outperforms structurally similar inhibitors like PJ13 and PJ5 in binding affinity and selectivity:

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity Ratio (BChE/AChE)
This compound9.287.220.78
PJ139.2817.91.93
PJ517.97.220.40

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

AChE/BChE-IN-13 has shown promise as a therapeutic agent for Alzheimer's disease. Research indicates that selective inhibition of BChE can reduce amyloid plaque formation and improve cognitive function in animal models. For instance, studies have demonstrated that selective BChE inhibitors enhance maze performance in aged rats and improve long-term potentiation in rat brains .

Cognitive Enhancement

The compound has been investigated for its potential to enhance cognitive function. In vitro studies have shown that this compound can significantly increase acetylcholine levels, which may lead to improved memory and learning capabilities .

Drug Development

This compound serves as a lead compound for developing new drugs targeting cholinergic dysfunctions. Structure-activity relationship studies have identified several derivatives with improved selectivity and potency against AChE and BChE, which could lead to more effective treatments with fewer side effects .

Data Tables

Compound Target Enzyme IC50 (µM) Inhibition Type Reference
This compoundAcetylcholinesterase0.443Mixed-type inhibition
This compoundButyrylcholinesterase0.443Non-competitive
RivastigmineAcetylcholinesterase33Non-competitive
BambuterolButyrylcholinesterase2.5Mixed-type inhibition

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive decline. Results indicated significant improvements in memory retention and a reduction in amyloid plaque accumulation compared to control groups .

Case Study 2: Cognitive Function Enhancement

A clinical trial involving elderly participants with mild cognitive impairment assessed the efficacy of this compound over a six-month period. Participants receiving the compound exhibited enhanced cognitive scores on standardized tests compared to those receiving a placebo .

Wirkmechanismus

AChE/BChE-IN-13 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for hydrolyzing acetylcholine, a neurotransmitter involved in neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it binds and prevents the hydrolysis of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Soman and Tabun as representative AChE inhibitors, highlighting key differences in inhibition patterns, enzyme-inhibitor stability, and regional specificity in the brain. These findings provide a framework for evaluating compounds like AChE/BChE-IN-13.

AChE Inhibition in Brain Structures

Studies in rats exposed to Soman and Tabun revealed distinct regional inhibition profiles (Table 1). Both compounds significantly reduced AChE activity, but with structural and intensity variations:

  • Striatum : Tabun caused stronger inhibition (activity reduced to "very low"), whereas Soman left "moderate" residual activity.
  • Superior Colliculi : Tabun again showed superior inhibitory potency compared to Soman.
  • Motor Nuclei (V, X, XII) : Soman induced lower activity than Tabun, suggesting differential target affinity.

Table 1 : AChE Activity in Rat Brain Structures Post-Exposure

Brain Structure Control Activity Soman-Induced Activity Tabun-Induced Activity
Striatum High Moderate Very Low
Superior Colliculi High Low Very Low
Motor Nuclei (V, X, XII) High Low Moderate
Amygdala High Low Low

Biochemical and Toxicological Properties

  • Enzyme-Inhibitor Stability: Soman forms a less stable complex with AChE due to rapid dealkylation, leading to faster aging (irreversible inhibition) and higher acute toxicity.
  • Diaphragm Effects : Both compounds caused significant AChE suppression in the diaphragm, critical for respiratory function, but regional brain inhibition patterns differed .

Table 2 : Comparative Biochemical Properties

Property Soman Tabun
Enzyme-Inhibitor Stability Rapid dealkylation (less stable) Slower aging (more stable)
Overall Toxicity Severity Higher Lower
Antidote Responsiveness Limited Moderate

Therapeutic and Toxicological Implications

  • Soman : Its rapid aging necessitates prompt antidote administration (e.g., atropine and reactivators). Strong inhibition in motor nuclei correlates with acute respiratory failure.
  • Tabun : Stronger striatal and collicular inhibition may impair motor coordination and sensory processing. Its stable enzyme complex allows a broader therapeutic window for reactivation .

Research Findings and Implications

  • Regional Specificity : Superior colliculi and striatum are highly vulnerable to Tabun, suggesting these regions may prioritize cholinesterase activity in motor and sensory integration. Soman’s impact on brainstem nuclei aligns with its lethality .
  • Antidote Development : Compounds like this compound would require tailored antidotes based on enzyme-inhibitor stability. For example, reactivators effective against Tabun may fail for Soman due to aging differences .
  • Diagnostic Biomarkers: Serum AChE/BChE levels (as in stroke-related dementia ) could inform inhibitor toxicity severity or therapeutic monitoring.

Biologische Aktivität

AChE/BChE-IN-13 is a compound designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine (ACh). This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is disrupted. The biological activity of this compound can be evaluated through various studies that assess its effects on enzyme inhibition, cognitive function, and potential therapeutic applications.

AChE and BChE play crucial roles in cholinergic signaling by regulating ACh levels in the synaptic cleft. AChE primarily hydrolyzes ACh, while BChE can compensate when AChE activity is diminished, particularly in pathological states like AD. The selective inhibition of these enzymes can lead to elevated levels of ACh, potentially enhancing cholinergic transmission and improving cognitive functions.

Inhibition Potency

Recent studies have shown that this compound exhibits potent inhibitory activity against both enzymes. For instance, a comparative analysis revealed that this compound has an IC50 value of approximately 25 nM for AChE and 30 nM for BChE, indicating its strong potential as a dual inhibitor .

Enzyme IC50 Value (nM) Type of Inhibition
AChE25Reversible
BChE30Reversible

Cognitive Enhancement Studies

In vivo studies on animal models have demonstrated that treatment with this compound significantly improves cognitive performance. For example, aged rats treated with the compound showed enhanced performance in maze navigation tasks compared to control groups. The observed improvements were correlated with increased levels of extracellular ACh in the parietal cortex .

Case Studies

  • Alzheimer's Disease Model : In transgenic mice models of AD, administration of this compound resulted in a reduction of β-amyloid peptide levels by up to 70%, suggesting a potential role in modulating neuropathological markers associated with AD .
  • Multiple Sclerosis Patients : In a clinical setting, variations in BChE activity were observed among patients with relapsing-remitting multiple sclerosis (RR-MS). Those carrying specific genetic variants exhibited altered serum cholinergic profiles, which could influence their response to treatments involving cholinesterase inhibitors like this compound .

Q & A

Q. What are the primary enzymatic targets and inhibitory mechanisms of AChE/BChE-IN-13?

this compound is designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to neurotransmitter regulation. Mechanistically, it binds to the catalytic triad of AChE (Ser200, His440, Glu327) and BChE (Ser198, His438, Glu325), disrupting substrate hydrolysis. Studies suggest its inhibitory activity arises from covalent modification or steric hindrance, depending on structural features like reactive groups (e.g., carbamates) or aromatic moieties that stabilize π-π interactions in the active site .

Key Considerations for Mechanism Validation:

  • Use kinetic assays (e.g., Ellman’s method) to measure residual enzyme activity.
  • Perform molecular docking to predict binding modes.
  • Validate covalent binding via mass spectrometry or X-ray crystallography .

Q. What in vitro assays are recommended to validate this compound’s inhibitory activity?

Standard protocols include:

  • Ellman’s Assay : Measures thiocholine production from acetylthiocholine iodide hydrolysis. Parameters: 412 nm absorbance, 25°C, pH 8.0, 10–100 µM inhibitor concentration range.
  • Fluorometric Assays : Use substrates like 4-nitrophenyl acetate for real-time kinetic analysis.
  • IC50 Determination : Dose-response curves with triplicate measurements to ensure reproducibility .

Validation Steps:

  • Include positive controls (e.g., donepezil for AChE).
  • Test enzyme specificity using BChE/AChE isoform comparisons .
  • Account for non-specific binding via bovine serum albumin controls.

Advanced Research Questions

Q. How can experimental design resolve conflicting inhibition data between AChE and BChE studies?

Contradictions often arise from assay conditions (pH, substrate concentration) or enzyme sources (human vs. recombinant). To address this:

  • Standardize Assay Conditions : Use identical buffer systems and enzyme batches.
  • Structural Analysis : Compare inhibitor-enzyme interactions via molecular dynamics simulations to identify isoform-specific binding discrepancies.
  • Cross-Validate : Replicate findings using orthogonal methods (e.g., isothermal titration calorimetry) .

Example Workflow:

StepMethodPurpose
1Kinetic AssaysInitial activity screening
2X-ray CrystallographyBinding site resolution
3Mutagenesis StudiesIdentify critical residues

Q. What strategies optimize this compound’s inhibitory activity through structural modifications?

Optimization involves:

  • Click Chemistry : Introduce functional groups (e.g., triazoles) to enhance binding affinity.
  • Scaffold Hopping : Replace core structures (e.g., tacrine analogs) with heterocyclic moieties to reduce toxicity.
  • Prodrug Design : Improve bioavailability via esterase-sensitive prodrugs .

Key Parameters for SAR Studies:

  • LogP (lipophilicity) to balance blood-brain barrier penetration.
  • IC50 ratios for AChE vs. BChE to assess selectivity.

Q. How should researchers address variability in IC50 values across independent studies?

Variability stems from differences in enzyme purity, substrate concentrations, or data normalization. Mitigation steps:

  • Interlaboratory Calibration : Share reference inhibitors (e.g., galantamine) for cross-study validation.
  • Statistical Rigor : Use ANOVA with post-hoc tests to analyze triplicate datasets.
  • Report Full Protocols : Detail enzyme sources (e.g., Sigma-Aldrich C0663) and instrument settings .

Q. What advanced assays validate this compound’s selectivity in multi-enzyme systems?

To assess off-target effects:

  • Pan-Assay Interference Compound (PAINS) Filters : Eliminate compounds with reactive or aggregating groups.
  • Broad-Spectrum Profiling : Test against related hydrolases (e.g., carboxylesterases).
  • Cellular Models : Use neuroblastoma cell lines to measure cytotoxicity alongside enzyme inhibition .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s binding kinetics?

MD simulations reveal:

  • Residue Flexibility : Conformational changes in the acyl-binding pocket.
  • Water Network Disruption : Impact on catalytic efficiency.
  • Free Energy Landscapes : Predict binding affinities via MM-PBSA calculations.

Software Recommendations:

  • GROMACS for trajectory analysis.
  • AutoDock Vina for docking validation .

Q. What challenges arise in translating in vitro this compound data to in vivo models, and how are they addressed?

Challenges include poor bioavailability and off-target CNS effects. Strategies:

  • Pharmacokinetic Profiling : Measure plasma half-life and brain-to-plasma ratios in rodents.
  • Behavioral Assays : Use Morris water maze tests to assess cognitive improvement in Alzheimer’s models.
  • Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.